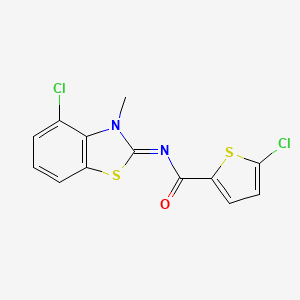

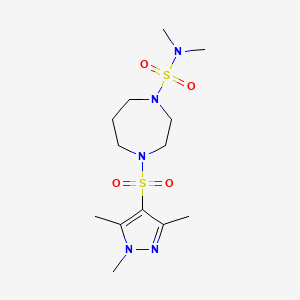

5-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is an organic compound . It is a white solid that melts near room temperature . The compound is an isothiazolinone, a class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound is involved in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It has a specific gravity (for liquid requirements) of 1.507g/mL, a melting point of 208-210°C, a decomposition temperature of 330°C, and a vapor pressure (20~25°C) of 6.3×10^12Pa .科学的研究の応用

Synthesis and Chemical Reactions

- The compound has been used in the synthesis of various carboxamides and derivatives. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides react with cyanamides to form specific carboxamides, leading to the production of new compounds through nucleophilic substitution reactions (Ried, Oremek, & Guryn, 1980).

Antimicrobial Applications

- Some derivatives of thiophene-2-carboxamide, including those similar to the specified compound, have been studied for their antimicrobial properties. These studies involve synthesizing various analogues and evaluating their effectiveness against different microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Pharmacological Applications

- There's a focus on synthesizing and characterizing various derivatives for potential medicinal uses. For example, the synthesis of certain thiophene-2-carboxamide derivatives has been conducted to explore their potential as drugs with antibacterial properties (Ahmed, 2007).

Labeling and Tracing in Chemical Research

- Derivatives of thiophene-2-carboxamide have been synthesized for specific purposes like labeling with radioactive isotopes, aiding in tracing and studying biological processes (Saemian, Shirvani, & Javaheri, 2012).

Synthesis of Novel Compounds

- The compound serves as a key intermediate in the synthesis of novel organic compounds with potential applications in various fields of chemistry and pharmacology (El-bayouki & Basyouni, 1988).

作用機序

Target of Action

Similar compounds have been reported to target the cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Compounds with similar structures have been reported to inhibit cox enzymes . This inhibition prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .

Biochemical Pathways

By inhibiting cox enzymes, the compound likely affects the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .

Result of Action

By inhibiting cox enzymes and reducing the production of pro-inflammatory mediators, the compound likely has anti-inflammatory effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS2/c1-17-11-7(14)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(15)19-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMUCNVFBSKZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)

![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)

![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)

![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)